molecular formula C13H13NO4 B3021368 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 71083-05-1

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No. B3021368
CAS RN: 71083-05-1
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

m-Anisidine (50 g, 407 mmol) and diethyl ethoxymethylenemalonate (102 g, 407 mmol) were heated at 60° C. for 20 minutes. Diphenyl ether (270 ml) was then added and the temperature was raised to 240° C. over 30 minutes. The ethanol formed distilled off. Heating was maintained at this temperature for 1 hour then the reaction mixture was allowed to cool to 120° C. at which point the reaction mixture was diluted with heptane and allowed to stand overnight at ambient temperature. The brown solid was collected by filtration and washed with methanol and ether to give ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (45 g, 45%). This reaction was repeated twice.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.C([O:12][CH:13]=[C:14]([C:20](OCC)=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.C(C1C=NC2C(C=1)=CC=C(OC1C3C(=CC(OCC4CCN(C)CC4)=C(OC)C=3)N=CN=1)C=2)#N>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:13](=[O:12])[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:20][NH:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
102 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=NC2=CC(=CC=C2C1)OC1=NC=NC2=CC(=C(C=C12)OC)OCC1CCN(CC1)C
Step Three
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 120° C. at which
ADDITION
Type
ADDITION
Details
was diluted with heptane
FILTRATION
Type
FILTRATION
Details
The brown solid was collected by filtration
WASH
Type
WASH
Details
washed with methanol and ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C2C(C(=CNC2=C1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08492560B2

Procedure details

m-Anisidine (50 g, 407 mmol) and diethyl ethoxymethylenemalonate (102 g, 407 mmol) were heated at 60° C. for 20 minutes. Diphenyl ether (270 ml) was then added and the temperature was raised to 240° C. over 30 minutes. The ethanol formed distilled off. Heating was maintained at this temperature for 1 hour then the reaction mixture was allowed to cool to 120° C. at which point the reaction mixture was diluted with heptane and allowed to stand overnight at ambient temperature. The brown solid was collected by filtration and washed with methanol and ether to give ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (45 g, 45%). This reaction was repeated twice.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.C([O:12][CH:13]=[C:14]([C:20](OCC)=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])C.C(C1C=NC2C(C=1)=CC=C(OC1C3C(=CC(OCC4CCN(C)CC4)=C(OC)C=3)N=CN=1)C=2)#N>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([C:13](=[O:12])[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:20][NH:9]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
102 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=NC2=CC(=CC=C2C1)OC1=NC=NC2=CC(=C(C=C12)OC)OCC1CCN(CC1)C
Step Three
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 120° C. at which
ADDITION
Type
ADDITION
Details
was diluted with heptane
FILTRATION
Type
FILTRATION
Details
The brown solid was collected by filtration
WASH
Type
WASH
Details
washed with methanol and ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C2C(C(=CNC2=C1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.